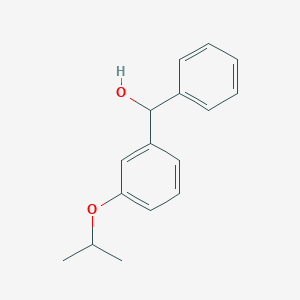

(3-Isopropoxyphenyl)(phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2/c1-12(2)18-15-10-6-9-14(11-15)16(17)13-7-4-3-5-8-13/h3-12,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUWUDSNPSWHTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropoxyphenyl Phenyl Methanol

Classical and Contemporary Synthetic Routes to (3-Isopropoxyphenyl)(phenyl)methanol

The synthesis of this compound can be effectively achieved through both classical and contemporary chemical methods. These routes primarily involve the construction of the diarylmethanol framework by either adding a phenyl group to an aldehyde or by reducing a pre-formed diaryl ketone.

Organometallic Reagent Approaches in this compound Synthesis

Organometallic reagents are a cornerstone in the synthesis of alcohols, providing a powerful means to form new carbon-carbon bonds. The nucleophilic character of the carbon-metal bond allows for direct addition to electrophilic carbonyl carbons, a strategy well-suited for the preparation of this compound.

The Grignard reaction is a classic and widely used method for the formation of alcohols. In the synthesis of this compound, this involves the reaction of phenylmagnesium bromide with 3-isopropoxybenzaldehyde (B1298940). Phenylmagnesium bromide, a potent nucleophile, is typically prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). prepchem.com This Grignar reagent then attacks the electrophilic carbonyl carbon of 3-isopropoxybenzaldehyde. The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the final product, this compound. miracosta.edu The reaction must be conducted under anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water. miracosta.edu

A representative procedure for a Grignard reaction leading to a diarylmethanol involves the slow addition of an aldehyde to a solution of the Grignard reagent at a low temperature, followed by stirring and eventual quenching with an acidic solution. orgsyn.org

Table 1: Representative Grignard Reaction for Diaryl-Methanol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

|---|

Similar to Grignard reagents, organolithium reagents, such as phenyllithium (B1222949), can be employed for the synthesis of this compound. Phenyllithium is a more reactive nucleophile than phenylmagnesium bromide and will readily add to 3-isopropoxybenzaldehyde. The reaction mechanism is analogous to the Grignard reaction, involving nucleophilic attack on the carbonyl carbon followed by an aqueous workup to protonate the resulting alkoxide. Due to their high reactivity, organolithium reactions are also performed under strictly anhydrous and inert atmospheres.

Reductive Pathways for the Preparation of this compound Precursors

An alternative and equally important synthetic strategy involves the reduction of a suitable ketone precursor, in this case, 3-isopropoxybenzophenone. This approach is advantageous if the ketone is readily available or more easily synthesized than the corresponding aldehyde.

The reduction of 3-isopropoxybenzophenone to this compound can be achieved using various reducing agents. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). google.com Sodium borohydride selectively reduces aldehydes and ketones to alcohols and is known for its operational simplicity and safety compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide during workup.

A patent for a similar transformation describes the reduction of a substituted benzophenone (B1666685) using potassium borohydride in a mixture of tetrahydrofuran and ethanol at a controlled temperature. google.com

Table 2: Representative Reduction of a Benzophenone Derivative

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 3-Isopropoxybenzophenone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room Temperature | This compound |

Catalytic Synthesis of this compound

Catalytic methods offer efficient and environmentally benign alternatives for the synthesis of alcohols. These reactions often require only a small amount of catalyst to achieve high yields and selectivity.

Metal-Catalyzed Coupling Reactions in this compound Formation

While less common for the direct synthesis of diarylmethanols from two separate aryl components in a single step, metal-catalyzed reactions are crucial for the synthesis of the precursors. For instance, the synthesis of the 3-isopropoxybenzophenone precursor could potentially be achieved through Friedel-Crafts acylation, which is often catalyzed by a Lewis acid like aluminum chloride.

More directly applicable to the synthesis of the final product is catalytic transfer hydrogenation. This method involves the reduction of the ketone (3-isopropoxybenzophenone) using a hydrogen donor in the presence of a metal catalyst. A study on the asymmetric transfer hydrogenation of quinolines utilized a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source to achieve high yields and enantioselectivity. thieme-connect.de While this specific example focuses on a different substrate class, the principle of catalytic transfer hydrogenation is broadly applicable to ketones and represents a modern and efficient reductive pathway.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Isopropoxybenzaldehyde |

| Phenylmagnesium bromide |

| Bromobenzene |

| Diethyl ether |

| Tetrahydrofuran (THF) |

| Phenyllithium |

| 3-Isopropoxybenzophenone |

| Sodium borohydride |

| Methanol |

| Ethanol |

| Lithium aluminum hydride |

| Potassium borohydride |

| Aluminum chloride |

| Furan-2-yl(phenyl)methanol |

| Furfural |

| 4-Bromo-(2-hydroxymethyl)-phenyl-(4-fluorophenyl)-methanol |

Organocatalytic Strategies for this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing high levels of stereocontrol without the need for toxic or expensive metals. While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalysis can be applied to its key bond-forming steps.

A plausible organocatalytic approach would involve the enantioselective addition of a phenyl nucleophile to its precursor, 3-isopropoxybenzaldehyde. The synthesis of this aldehyde is a necessary preliminary step, typically achieved via Williamson ether synthesis, where 3-hydroxybenzaldehyde (B18108) is treated with 2-bromopropane (B125204) in the presence of a base. prepchem.com

With 3-isopropoxybenzaldehyde in hand, various organocatalytic transformations could be envisioned. For instance, chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, are known to catalyze the asymmetric addition of nucleophiles to aldehydes. While typically used for alkyl or vinyl additions, modifications of this strategy could potentially accommodate a phenyl nucleophile. Another potential route involves the use of N-heterocyclic carbenes (NHCs) as catalysts. NHCs can generate a nucleophilic Breslow intermediate from the aldehyde, which could then react with a suitable phenylating agent. However, the direct organocatalytic phenylation of aldehydes remains a challenging transformation.

More commonly, organocatalysts are employed in Michael additions to α,β-unsaturated systems. A hypothetical multi-step route could involve an organocatalytic conjugate addition to an electrophile derived from 3-isopropoxybenzaldehyde, followed by further transformations to construct the final benzhydrol structure.

Table 1: Plausible Organocatalytic Approach for a Precursor to this compound

| Reactant A | Reactant B | Catalyst Type | Potential Catalyst Example | Reaction Type | Potential Product |

|---|---|---|---|---|---|

| 3-Isopropoxybenzaldehyde | Phenylboronic acid derivative | Chiral Diol | BINOL-derived catalyst | Asymmetric Phenylation | (R)- or (S)-(3-Isopropoxyphenyl)(phenyl)methanol |

| 3-Isopropoxybenzaldehyde | Nitromethane | Chiral Amine/Thiourea | Takemoto Catalyst | Henry (Nitroaldol) Reaction | Chiral nitro-alcohol intermediate |

This table presents hypothetical applications of established organocatalytic methods to the synthesis of the target compound or its immediate precursors, as direct literature examples are scarce.

Asymmetric Synthesis of Chiral this compound

As this compound possesses a stereogenic center, its synthesis in an enantiomerically pure form is of significant interest. Asymmetric synthesis provides pathways to access single enantiomers, which is crucial for applications where chirality dictates biological activity or material properties.

Enantioselective Methodologies for this compound Production

The most direct and widely used enantioselective method for producing chiral diarylmethanols is the asymmetric reduction of the corresponding prochiral ketone. In this case, the precursor would be 3-isopropoxybenzophenone . This ketone can be synthesized via a Friedel-Crafts acylation of isopropoxybenzene (B1215980) with benzoyl chloride or of benzene (B151609) with 3-isopropoxybenzoyl chloride.

Once the ketone is obtained, it can be reduced to the chiral alcohol using a variety of catalytic systems. Transition metal catalysts featuring chiral ligands are highly effective for this transformation. For example, ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands (e.g., TsDPEN) are renowned for their high efficiency and enantioselectivity in ketone hydrogenation.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (like borane-dimethyl sulfide (B99878) complex) to achieve high enantiomeric excess (ee).

Table 2: Key Enantioselective Reduction Methodologies

| Precursor | Catalyst/Reagent | Reaction Type | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| 3-Isopropoxybenzophenone | (R)-Ru(OAc)₂ (BINAP) / H₂ | Asymmetric Hydrogenation | >95% |

| 3-Isopropoxybenzophenone | (S)-CBS catalyst / BH₃·SMe₂ | Asymmetric Borane Reduction | >98% |

Data is based on typical performance for analogous benzophenone substrates.

Chiral Auxiliary Approaches in this compound Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org This strategy offers a robust, albeit less atom-economical, alternative to catalytic methods.

For the synthesis of this compound, a chiral auxiliary could be appended to the 3-isopropoxybenzaldehyde precursor. For example, the aldehyde could be reacted with a chiral amino alcohol, such as (S)-valinol, to form a chiral oxazolidine. The steric environment created by the auxiliary would then direct the diastereoselective addition of a phenyl Grignard or phenyllithium reagent to the masked carbonyl group. Subsequent hydrolysis would cleave the auxiliary, which can often be recovered, and reveal the chiral alcohol.

Alternatively, a chiral auxiliary could be used in the synthesis of a precursor acid. For example, attaching an Evans oxazolidinone auxiliary to a related carboxylic acid allows for diastereoselective alkylation or other modifications before being converted to the target alcohol. wikipedia.org

Stereoselective Reduction Methods for this compound Precursors

This area largely overlaps with the enantioselective methodologies discussed previously but focuses specifically on the reduction step. The stereoselective reduction of 3-isopropoxybenzophenone is the most prominent strategy. Beyond catalytic hydrogenation and CBS reduction, other methods include the use of chiral hydride reagents. These can be prepared by modifying common hydride sources like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with chiral ligands, typically chiral alcohols or amino alcohols.

For example, the Itsuno-Corey reagent, prepared from a chiral amino alcohol and borane, is highly effective for the asymmetric reduction of ketones. Similarly, Alpine-Borane® (derived from pinene) and other chiral organoboranes can provide moderate to high levels of enantioselectivity in the reduction of prochiral ketones. The choice of reagent is often dictated by the specific substrate and the desired enantiomer.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, improving energy efficiency, and maximizing atom economy.

Solvent-Free and Aqueous Medium Syntheses of this compound

Traditional syntheses of benzhydrols, particularly those involving Grignard reagents, necessitate the use of anhydrous, volatile, and flammable organic solvents like diethyl ether or tetrahydrofuran (THF). youtube.comyoutube.com Developing these reactions in environmentally benign media such as water, or in the absence of a solvent altogether, represents a significant green chemistry challenge.

Aqueous Medium Synthesis: The high reactivity of organometallic reagents with water typically precludes their use in aqueous media. However, Barbier-type reactions offer an alternative. In this setup, the organometallic reagent is generated in situ from an organic halide and a metal (like zinc, indium, or tin) in the presence of the carbonyl substrate. beyondbenign.org This approach can sometimes be adapted to aqueous environments, as the nascent organometallic species may react with the aldehyde faster than it is quenched by water. A Barbier-type reaction of 3-isopropoxybenzaldehyde with bromobenzene and a suitable metal in an aqueous system could potentially yield the target alcohol.

Solvent-Free Synthesis: Solvent-free, or mechanochemical, synthesis involves the grinding or milling of solid reactants to initiate a chemical reaction. youtube.com This technique drastically reduces solvent waste. A solvent-free reduction of 3-isopropoxybenzophenone could be explored, for example, by grinding the solid ketone with solid sodium borohydride, potentially with a catalytic amount of a phase-transfer catalyst or in a ball mill. Such methods are gaining traction for their efficiency and reduced environmental footprint. rsc.org

Table 3: Comparison of Synthetic Conditions

| Methodology | Typical Solvent | Green Alternative | Key Challenge |

|---|---|---|---|

| Grignard Reaction | Diethyl Ether / THF (Anhydrous) | Aqueous Barbier-type (Zn, In) | Reagent quenching by water, lower yields |

| Ketone Reduction (NaBH₄) | Methanol / Ethanol | Solvent-free grinding | Ensuring complete reaction, heat dissipation |

Grignard Reaction

An alternative and versatile approach is the Grignard reaction. This method allows for the formation of the carbon-carbon bond and the alcohol functionality in a single step. There are two primary Grignard routes to this compound:

Route A: Reaction of phenylmagnesium bromide with 3-isopropoxybenzaldehyde.

Route B: Reaction of 3-isopropoxyphenylmagnesium bromide with benzaldehyde.

Reaction Scheme (Route A):

3-Isopropoxybenzaldehyde and Phenylmagnesium Bromide to this compound

The Grignard reaction is a powerful tool for constructing complex molecules. beyondbenign.org However, it requires strict anhydrous conditions as Grignard reagents are highly reactive towards water and other protic sources. youtube.com The reaction is typically performed in anhydrous ethers like diethyl ether or tetrahydrofuran (THF).

Table 2: Key Reactants for Grignard Synthesis of this compound

| Route | Grignard Reagent | Carbonyl Compound |

| A | Phenylmagnesium bromide | 3-Isopropoxybenzaldehyde |

| B | 3-Isopropoxyphenylmagnesium bromide | Benzaldehyde |

The selection between Route A and Route B would likely depend on the commercial availability and cost of the starting aldehydes and aryl bromides.

Atom Economy and Sustainability Considerations in this compound Production

Green chemistry principles emphasize the importance of designing chemical processes that are environmentally benign. Atom economy, a concept introduced by Barry Trost, is a key metric in this evaluation, measuring the efficiency of a reaction in converting reactants into the desired product. wikipedia.orgacs.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

A higher atom economy signifies a more sustainable process with less waste generation. docbrown.info

Analysis of Synthetic Routes:

Reduction of 3-Isopropoxybenzophenone:

Catalytic Hydrogenation: This method exhibits the highest atom economy, approaching 100%, as the only other reactant is hydrogen, which is fully incorporated into the product. wikipedia.org The catalyst, while essential, is used in small quantities and can often be recovered and reused, further enhancing the sustainability of the process. patsnap.com

Hydride Reductions (NaBH₄, LiAlH₄): These reactions have a lower atom economy due to the generation of inorganic byproducts. For example, in a sodium borohydride reduction, the boron atom and the sodium cation are not incorporated into the final product, leading to the formation of borate (B1201080) salts that require disposal. primescholars.com Poor atom economy is a known drawback of using stoichiometric reagents. acs.org

Grignard Reaction:

Grignard reactions inherently have lower atom economy because a stoichiometric amount of magnesium is used, which forms magnesium salts as byproducts during the workup. beyondbenign.org For instance, in Route A, the reaction of phenylmagnesium bromide and 3-isopropoxybenzaldehyde, the magnesium and bromine atoms are not part of the final product.

Sustainability Beyond Atom Economy:

While atom economy is a crucial metric, a holistic assessment of sustainability also considers other factors:

Solvent Choice: The use of hazardous and volatile organic solvents like diethyl ether and THF in Grignard reactions poses environmental and safety risks. beyondbenign.org Greener alternatives are continually being explored.

Energy Consumption: Reactions requiring high temperatures (reflux) or cryogenic conditions increase the energy demand of the process.

Chemical Transformations and Reactivity of 3 Isopropoxyphenyl Phenyl Methanol

Oxidation Reactions of (3-Isopropoxyphenyl)(phenyl)methanol

The secondary alcohol moiety of this compound is susceptible to oxidation to form the corresponding ketone, (3-isopropoxyphenyl)(phenyl)methanone. The specific outcome of the oxidation, whether it is a selective oxidation to the ketone or an oxidative cleavage of the carbon-carbon bond, is highly dependent on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation to Ketone Derivatives of this compound

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this conversion to (3-isopropoxyphenyl)(phenyl)methanone can be achieved using a variety of modern oxidizing agents.

One common and effective reagent for this purpose is Pyridinium chlorochromate (PCC). libretexts.orgyoutube.comyoutube.com PCC is a milder oxidizing agent compared to other chromium-based reagents and is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), to prevent the formation of hydrates that could lead to side reactions. libretexts.org The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the ketone. libretexts.org

Other reagents that are generally effective for the oxidation of secondary benzylic alcohols to ketones include manganese dioxide (MnO2), which is particularly useful for the selective oxidation of allylic and benzylic alcohols, and various other transition metal-based oxidants. The choice of reagent would depend on factors such as the desired reaction scale, functional group tolerance, and environmental considerations.

Table 1: Reagents for Selective Oxidation of Secondary Alcohols to Ketones

| Reagent | Typical Conditions | Comments |

| Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature | Mild and selective for aldehydes and ketones. libretexts.orgyoutube.comyoutube.com |

| Manganese dioxide (MnO₂) | CH₂Cl₂ or acetone, room temperature | Selective for benzylic and allylic alcohols. |

| Dess-Martin periodinane (DMP) | CH₂Cl₂, room temperature | Mild, neutral conditions, and short reaction times. |

| Swern oxidation (oxalyl chloride, DMSO, triethylamine) | CH₂Cl₂, -78 °C to room temperature | Avoids heavy metals, but requires careful temperature control. |

Oxidative Cleavage Reactions Involving this compound

While selective oxidation to the ketone is a common pathway, under more forceful oxidizing conditions, the carbon-carbon bond of the diarylmethyl moiety can be cleaved. This type of reaction is less common for diarylmethanols themselves but can be achieved with powerful oxidizing agents.

Ozone (O₃) is a potent oxidizing agent capable of cleaving carbon-carbon double and triple bonds, and under certain conditions, it can also cleave C-N and C-C single bonds. researchgate.netnih.govmsu.edulibretexts.orglibretexts.org For instance, ozone has been used to cleave the benzhydryl protecting group from aziridinyl esters, which involves the oxidation of a C-N bond adjacent to a diarylmethyl group. researchgate.netnih.govmsu.edu While not a direct C-C cleavage of the diarylmethanol, it demonstrates the powerful oxidizing nature of ozone on similar structural motifs. The direct oxidative cleavage of the central C-C bond in this compound would likely require harsh conditions and could lead to a mixture of products, including benzoic acid and 3-isopropoxybenzoic acid, depending on the subsequent workup.

Potassium permanganate (B83412) (KMnO₄) is another strong oxidizing agent that can cleave carbon-carbon bonds, particularly in alkenes and alkynes. pearson.comnumberanalytics.comchemistrysteps.comyoutube.comlibretexts.org Under vigorous conditions (e.g., heating in a basic solution), KMnO₄ could potentially cleave the C-C bond of this compound, leading to the corresponding benzoic acid derivatives.

Reduction Reactions of this compound

The hydroxyl group of this compound can be removed through reductive deoxygenation to yield the corresponding diarylmethane. Stereocontrolled reduction strategies are more relevant to the synthesis of the alcohol from the corresponding ketone.

Reductive Deoxygenation Pathways of this compound

Reductive deoxygenation of benzylic alcohols like this compound to the corresponding alkane, (3-isopropoxybenzyl)benzene, is a synthetically useful transformation. Several methods have been developed for this purpose.

A common approach involves the conversion of the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). However, direct deoxygenation methods are often preferred for their efficiency.

Modern methods for the deoxygenation of benzylic alcohols include catalytic systems. For example, a triphenylphosphine (B44618) oxide (Ph₃P=O)-catalyzed reductive deoxygenation of benzyl (B1604629) alcohols using phenylsilane (B129415) (PhSiH₃) has been reported. This method is efficient, proceeds under mild conditions, and tolerates a variety of functional groups.

Another approach involves the use of triphenylphosphine diiodide (PPh₃I₂), which can effect the deoxygenation of certain activated alcohols.

Stereocontrolled Reduction Strategies for this compound

Stereocontrolled reduction is primarily a consideration in the synthesis of chiral alcohols from prochiral ketones. In the context of this compound, if the molecule were to be synthesized from (3-isopropoxyphenyl)(phenyl)methanone, various stereoselective reducing agents could be employed to favor the formation of one enantiomer over the other.

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. Chiral ruthenium, rhodium, or iridium-based catalysts are commonly used for the asymmetric hydrogenation of diaryl ketones to produce chiral diaryl methanols with high enantiomeric excess. The specific catalyst and reaction conditions would determine the stereochemical outcome of the reduction.

Functionalization and Derivatization of this compound

The presence of the hydroxyl group and the two aromatic rings in this compound provides multiple sites for further functionalization and derivatization.

The hydroxyl group can be readily converted into other functional groups. For example, it can undergo etherification by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) to form the corresponding ether. Esterification with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base or a catalyst will yield the corresponding ester.

These derivatives can be valuable intermediates in further synthetic transformations. For instance, diarylmethyl esters have been employed as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form triarylmethanes. libretexts.orgnih.govnih.gov In such a sequence, the hydroxyl group of this compound would first be esterified, and the resulting ester would then be coupled with a boronic acid to introduce a new aryl group.

The aromatic rings can also be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation. The position of substitution would be directed by the existing substituents on the rings. The isopropoxy group on one ring is an ortho-, para-director, while the phenylmethanol group on the other ring would also influence the regioselectivity of the substitution.

Etherification Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound can be converted to an ether linkage through several methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

In a typical procedure, the alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. Given that this compound is a secondary alcohol, the choice of the alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. researchgate.net Primary alkyl halides are the preferred reagents for this transformation. researchgate.net

The general scheme for the Williamson ether synthesis of this compound is as follows:

Deprotonation: this compound reacts with a strong base (e.g., NaH) to form the sodium (3-isopropoxyphenyl)(phenyl)methoxide.

Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide in an SN2 reaction, displacing the halide and forming the ether.

An alternative approach for etherification, particularly for forming methyl or ethyl ethers of benzylic alcohols, involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). This method has been shown to be chemoselective for benzyl alcohols. researchgate.net

Table 1: Representative Etherification Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH 2. CH₃I | (3-Isopropoxyphenyl)(methoxy)methylbenzene | Williamson Ether Synthesis |

Esterification Reactions of this compound

Esterification of this compound can be readily achieved through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. scielo.org.mx To drive the equilibrium towards the ester product, the reaction is typically carried out with an excess of the carboxylic acid or with the removal of water as it is formed. scielo.org.mx

A more efficient method for esterifying alcohols involves the use of acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270). The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct that is formed. This method is generally faster and proceeds under milder conditions than Fischer esterification.

For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield (3-isopropoxyphenyl)(phenyl)methyl acetate.

Table 2: Representative Esterification Reactions

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Acetic acid, H₂SO₄ (cat.) | (3-Isopropoxyphenyl)(phenyl)methyl acetate | Fischer Esterification |

| This compound | Acetyl chloride, Pyridine | (3-Isopropoxyphenyl)(phenyl)methyl acetate | Acylation |

Nucleophilic Substitution Reactions on the Hydroxyl Group of this compound

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. researchgate.net This is typically achieved by protonation of the hydroxyl group under acidic conditions, forming an alkyloxonium ion, which can then depart as a water molecule. chemistry-online.comkhanacademy.org This process generates a secondary benzylic carbocation, which is stabilized by resonance with both phenyl rings. The presence of the electron-donating isopropoxy group on one of the rings further stabilizes this carbocation.

Once the carbocation is formed, it can be attacked by a variety of nucleophiles. For example, reaction with hydrohalic acids (HCl, HBr, HI) will lead to the formation of the corresponding (3-isopropoxyphenyl)(phenyl)methyl halide. These reactions generally proceed through an SN1 mechanism due to the stability of the diarylmethyl carbocation. khanacademy.org

Another common method for converting the hydroxyl group to a good leaving group is by reaction with thionyl chloride (SOCl₂) or phosphorus trihalides (PBr₃, PCl₃). These reagents convert the alcohol into the corresponding alkyl halide. khanacademy.org

Electrophilic Aromatic Substitutions on Aryl Moieties of this compound

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The isopropoxy-substituted ring is significantly more activated towards EAS than the unsubstituted phenyl ring due to the strong electron-donating nature of the isopropoxy group. scielo.org.mxwikipedia.org The isopropoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the isopropoxy group. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. Due to the activating effect of the isopropoxy group, this reaction would be expected to occur predominantly on the isopropoxy-substituted ring at the ortho and para positions.

Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen atom. Again, the substitution is directed to the ortho and para positions of the isopropoxy-substituted ring.

Friedel-Crafts Alkylation/Acylation: These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These reactions would also be directed by the isopropoxy group.

The unsubstituted phenyl ring is less reactive towards EAS but can undergo substitution under more forcing conditions.

Dehydration and Rearrangement Chemistry of this compound

Acid-Catalyzed Dehydration to Alkene Derivatives

Under acidic conditions and with heating, this compound can undergo dehydration to form an alkene. The reaction proceeds via an E1 mechanism. The hydroxyl group is first protonated by the acid catalyst to form a good leaving group (water). mdpi.com Loss of water generates a stable secondary benzylic carbocation. Subsequent deprotonation of an adjacent carbon atom by a weak base (such as water or the conjugate base of the acid catalyst) leads to the formation of a double bond.

The expected major product of the dehydration of this compound is 1-(3-isopropoxyphenyl)-1-phenylethene. The formation of this conjugated system is thermodynamically favored.

Rearrangement Pathways of this compound

The carbocation intermediate formed during acid-catalyzed reactions of this compound, such as dehydration or nucleophilic substitution, can potentially undergo rearrangement to form a more stable carbocation. The most common type of rearrangement for such systems is a Wagner-Meerwein rearrangement, which involves a 1,2-hydride or 1,2-alkyl/aryl shift. wikipedia.orgnumberanalytics.comlscollege.ac.in

In the case of the (3-isopropoxyphenyl)(phenyl)methyl cation, the secondary benzylic carbocation is already significantly stabilized by resonance with both aromatic rings, and further stabilization is provided by the electron-donating isopropoxy group. Therefore, major skeletal rearrangements are generally not expected under typical reaction conditions. However, the possibility of minor rearrangement products cannot be entirely ruled out, especially under strongly acidic or high-temperature conditions. Computational studies on similar diarylmethyl cations can provide further insight into the relative stabilities of potential rearranged structures. nih.gov

Mechanistic and Theoretical Studies of 3 Isopropoxyphenyl Phenyl Methanol Reactions

Reaction Mechanism Elucidation for (3-Isopropoxyphenyl)(phenyl)methanol Transformations

Investigation of Reaction Intermediates in this compound Chemistry

No studies identifying or characterizing reaction intermediates specifically for transformations involving this compound have been found. Research in this area would typically involve techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments to identify transient species like carbocations, carbanions, or radical intermediates that may form during reactions of this alcohol.

Kinetic Studies of this compound Reactions

There is no available kinetic data, such as reaction rates, rate constants, or reaction orders, for any chemical transformation of this compound. Such studies would be essential for understanding the factors that influence the speed of its reactions and for proposing detailed reaction mechanisms.

Computational Chemistry and Molecular Modeling of this compound

Density Functional Theory (DFT) Studies on this compound Structure and Reactivity

No peer-reviewed articles or computational studies detailing the application of Density Functional Theory (DFT) to analyze the structure and reactivity of this compound could be located. DFT studies would be valuable for predicting its optimized geometry, electronic properties, and the transition states of its potential reactions.

Ab Initio Calculations for Electronic Structure Analysis of this compound

There are no published ab initio calculations that focus on the electronic structure of this compound. These high-level computational methods would provide fundamental insights into the molecule's orbital energies and electron distribution, which are key to understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis of this compound

No molecular dynamics simulations for the conformational analysis of this compound have been reported in the scientific literature. Such simulations would explore the molecule's flexibility, preferred three-dimensional shapes (conformers), and the energy landscape of its conformational changes, which can influence its reactivity and interactions with other molecules.

Quantum Chemical Analysis of this compound Reaction Pathways

Currently, there are no dedicated quantum chemical analyses in the scientific literature that specifically map the reaction pathways of this compound. Such studies are crucial for a fundamental understanding of its chemical behavior at a molecular level.

A transition state analysis for key reactions of this compound, such as acid-catalyzed dehydration or substitution reactions, would involve the use of computational methods like Density Functional Theory (DFT). These calculations would identify the geometry and energy of the transition state structures, providing insight into the reaction barriers.

Hypothetical Data for Transition State Analysis:

For a hypothetical SN1 reaction, the rate-determining step would be the formation of the (3-isopropoxyphenyl)(phenyl)methyl carbocation. A computational study would typically calculate the activation energy (ΔG‡) for this step. While no specific data exists for the 3-isopropoxy derivative, studies on other substituted diphenylmethyl systems could provide a basis for estimation. For instance, electron-donating groups are known to stabilize the carbocation and thus lower the activation energy for its formation.

Table 1: Hypothetical Transition State Analysis Data for the Formation of Substituted Diphenylmethyl Cations

| Substituent (meta-position) | Method/Basis Set | Solvent (Continuum Model) | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| H | DFT/B3LYP/6-31G(d) | Water (PCM) | Data not available |

| 3-Isopropoxy | DFT/B3LYP/6-31G(d) | Water (PCM) | Data not available in literature |

| 3-Methoxy | DFT/B3LYP/6-31G(d) | Water (PCM) | Data not available |

| 3-Nitro | DFT/B3LYP/6-31G(d) | Water (PCM) | Data not available |

This table is for illustrative purposes only, as specific computational data for these compounds is not available in the reviewed literature.

An energy profile map for a reaction of this compound would illustrate the energy changes as the reactants are converted into products, passing through transition states and any intermediates. This provides a comprehensive view of the reaction mechanism and its kinetics and thermodynamics.

Hypothetical Energy Profile Data:

Mapping the energy profile of a reaction, for example, the acid-catalyzed substitution with a nucleophile (Nu-), would involve calculating the relative energies of the starting material, the protonated alcohol, the transition state for water loss, the carbocation intermediate, the transition state for nucleophilic attack, and the final product.

Table 2: Hypothetical Relative Energies for an SN1 Reaction Pathway of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant: this compound | 0.0 |

| Protonated Reactant | Data not available |

| Transition State 1 (Water Loss) | Data not available |

| Intermediate: (3-Isopropoxyphenyl)(phenyl)methyl Carbocation | Data not available in literature |

| Transition State 2 (Nucleophilic Attack) | Data not available |

| Product | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation of 3 Isopropoxyphenyl Phenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the de novo structural elucidation of organic compounds. For (3-Isopropoxyphenyl)(phenyl)methanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including proton and carbon environments and their connectivity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Research

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the methine proton of the isopropyl group and the two methyl protons. It would also reveal the coupling network within the two aromatic rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). youtube.com It is exceptionally powerful for assigning carbon signals. For instance, the benzylic C-H group, the isopropyl C-H group, and the isopropyl methyl C-H groups would each give a distinct cross-peak, definitively linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting different parts of the molecule. sdsu.eduyoutube.com Key HMBC correlations for this molecule would include the benzylic proton showing correlations to carbons in both phenyl rings, and the isopropyl methyl protons correlating with the isopropyl methine carbon and the ether-linked aromatic carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are bonded. wordpress.com This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the benzylic proton and the ortho-protons of both aromatic rings, providing insight into the molecule's preferred conformation.

The following table summarizes the expected key 2D NMR correlations for the structural elucidation of this compound.

| 2D NMR Technique | Correlating Protons | Correlating Carbons | Structural Information Gained |

| COSY | Benzylic-H ↔ Hydroxyl-H (if not exchanging); Isopropyl-CH ↔ Isopropyl-CH₃ | Confirms H-H spin coupling systems within the isopropyl group and aromatic rings. | |

| HSQC | Benzylic-H; Aromatic-Hs; Isopropyl-CH; Isopropyl-CH₃ | Benzylic-C; Aromatic-Cs; Isopropyl-C; Isopropyl-C(H₃)₂ | Directly links each proton to its attached carbon atom. youtube.com |

| HMBC | Benzylic-H | Phenyl C1, C2, C6; Isopropoxyphenyl C1', C2', C6' | Connects the two aromatic rings via the benzylic carbon. |

| Isopropyl-CH₃ | Isopropyl-CH; Isopropoxyphenyl C3' | Confirms the attachment of the isopropyl group to the ether oxygen at C3'. | |

| NOESY | Benzylic-H ↔ Phenyl H2, H6; Isopropoxyphenyl H2', H4' | Provides information on the 3D arrangement and proximity of protons. wordpress.com |

Advanced Chemical Shift Analysis and Stereochemical Implications for this compound

The chemical shifts in the ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus. nih.gov The electron-donating isopropoxy group on one phenyl ring and the hydroxyl group on the benzylic carbon significantly influence the chemical shifts. The protons and carbons of the isopropoxy-substituted ring are expected to be more shielded (shifted to a lower ppm value) compared to those on the unsubstituted phenyl ring.

A key stereochemical feature is the chirality at the benzylic carbon. This renders the two methyl groups of the isopropyl substituent diastereotopic. Consequently, they are chemically non-equivalent and are expected to exhibit distinct chemical shifts in both the ¹H and ¹³C NMR spectra, a feature that might not be resolved without a high-field NMR instrument. wikipedia.org Analysis of coupling constants, particularly the Karplus relationship, can provide information about dihedral angles and the preferred conformation of the molecule in solution. wikipedia.org

Below is a table of predicted NMR chemical shifts for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH-OH | 5.8 - 5.9 | 75 - 77 |

| Phenyl Ring (unsubstituted) | 7.2 - 7.4 | 126 - 129 (ortho, meta, para), 143-144 (ipso) |

| Isopropoxyphenyl Ring | 6.8 - 7.3 | 114 - 130 (aromatic), 145 (ipso-CH), 158-159 (ipso-O) |

| Isopropyl CH | 4.5 - 4.6 | 70 - 71 |

| Isopropyl CH₃ | 1.3 - 1.4 | 21 - 23 |

| Hydroxyl OH | 2.0 - 2.5 (variable) | N/A |

Mass Spectrometry (MS) in Mechanistic and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry for Elemental Composition Validation of this compound

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₆H₁₈O₂. nih.govchembk.comnih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. For example, using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈O₂ |

| Nominal Mass | 242 amu |

| Monoisotopic Mass | 242.13068 u |

| Calculated m/z for [M+H]⁺ | 243.13796 u |

| Calculated m/z for [M+Na]⁺ | 265.11990 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion) and inducing its fragmentation through collision-induced dissociation (CID). unt.eduyoutube.com The resulting product ions provide a fragmentation "fingerprint" that helps to confirm the structure. nih.gov For this compound, fragmentation is expected to occur at the weakest bonds.

A plausible fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 243.1) would likely begin with the loss of a water molecule from the protonated alcohol, a common fragmentation for alcohols, to form a stable benzylic carbocation at m/z 225.1. Further fragmentation could involve the loss of propene (42 Da) from the isopropyl group or the cleavage of the entire isopropoxy group.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 243.1 | H₂O (18.01) | 225.1 | (3-Isopropoxyphenyl)(phenyl)methylium cation |

| 225.1 | C₃H₆ (42.05) | 183.1 | 3-(Phenylmethylium)phenoxide cation |

| 243.1 | C₃H₇OH (60.06) | 183.1 | Phenyl(3-hydroxyphenyl)methylium cation |

| 243.1 | C₆H₅• (77.04) | 166.1 | Protonated 3-isopropoxybenzaldehyde (B1298940) |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uibk.ac.at These techniques are excellent for identifying the functional groups present in a molecule. researchgate.net

For this compound, the key functional groups are the hydroxyl (-OH), the ether (C-O-C), the aromatic rings, and the aliphatic isopropyl group.

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded alcohol.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretches: Several sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two phenyl rings.

C-O Stretches: Strong bands corresponding to the C-O stretching of the alcohol and the aryl-alkyl ether are expected in the 1050-1250 cm⁻¹ region. The NIST WebBook shows a strong C-O stretch for the parent compound, diphenylmethanol, in this region. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Notes |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad | Position and shape are sensitive to hydrogen bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Medium to Weak | |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | From the isopropyl and methine groups. |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are characteristic of the aromatic rings. |

| C-O stretch (aryl ether) | 1270 - 1200 | Strong | Asymmetric stretch. |

| C-O stretch (alcohol) | 1100 - 1000 | Strong |

An extensive search for scientific literature and crystallographic data on the compound this compound has revealed a significant lack of available information required to construct the detailed article as outlined. Specifically, no peer-reviewed articles, database entries, or other scholarly resources could be located that provide single-crystal X-ray diffraction data or details of co-crystallization studies for this particular molecule.

The requested article structure is heavily reliant on the availability of "Advanced Spectroscopic and Structural Elucidation" data, with a specific focus on "X-ray Crystallography for Solid-State Structure and Stereochemical Determination." This includes subsections on "Single Crystal X-ray Diffraction of this compound" and "Co-crystallization Studies and Supramolecular Interactions of this compound."

Therefore, the generation of the requested article focusing solely on the chemical compound "this compound" with the specified advanced structural analysis is not feasible due to the absence of the necessary foundational research and data.

Applications of 3 Isopropoxyphenyl Phenyl Methanol in Organic Synthesis and Materials Science

(3-Isopropoxyphenyl)(phenyl)methanol as a Building Block in Complex Molecule Synthesis

The reactivity of the hydroxyl group and the potential for electrophilic substitution on the aromatic rings make this compound a candidate for use in the synthesis of intricate organic molecules.

Precursor Role in Natural Product Synthesis

For instance, diarylmethanol derivatives can be converted into their corresponding diarylmethyl cations, which can then participate in Friedel-Crafts-type reactions to form new carbon-carbon bonds. The specific substitution pattern of this compound could influence the stereochemical outcome of such reactions, making it a potentially valuable chiral building block if used in an enantiomerically pure form.

Table 1: Potential Reactions of this compound in Complex Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Arene | Triarylmethane Derivatives |

| Etherification | NaH, Alkyl Halide | Diarylmethyl Ethers |

| Esterification | Acyl Chloride, Pyridine (B92270) | Diarylmethyl Esters |

| Oxidation | MnO₂, CH₂Cl₂ | (3-Isopropoxyphenyl)(phenyl)methanone |

| Nucleophilic Substitution | HBr | (3-Isopropoxyphenyl)(phenyl)methyl Bromide |

Utility in Pharmaceutical Intermediate Production (Excluding Clinical Aspects)

The diarylmethanol core is a common feature in many pharmaceutically active compounds. Therefore, this compound can be considered a valuable intermediate in the synthesis of various drug candidates. The isopropoxy substituent can modulate the lipophilicity and metabolic stability of a potential drug molecule, properties that are critical for its pharmacokinetic profile.

The synthesis of pharmaceutical intermediates often involves the modification of a core scaffold. The hydroxyl group of this compound provides a convenient handle for such modifications. It can be readily converted into other functional groups, such as ethers, esters, or halides, allowing for the attachment of different pharmacophores. Furthermore, the aromatic rings can be functionalized through halogenation, nitration, or other electrophilic substitution reactions to introduce additional diversity.

For example, substituted diarylmethanols are precursors to a variety of antihistamines and anticholinergic agents. The synthesis of these compounds often involves the etherification of the diaryl-methanol with a suitable amino alcohol derivative.

This compound in Polymer Chemistry

The bifunctional nature of diarylmethanol derivatives, possessing a reactive hydroxyl group and two aromatic rings, suggests their potential utility in polymer chemistry, either as monomers, initiators, or as precursors to functional polymers.

Monomer or Initiator for Polymerization Reactions Involving this compound

While not a conventional monomer, this compound could potentially be used in step-growth polymerization reactions. For instance, if difunctionalized (e.g., by introducing a second hydroxyl group on one of the phenyl rings), it could react with diacids or diacyl chlorides to form polyesters. Similarly, conversion to a diisocyanate would allow its use in the synthesis of polyurethanes.

The hydroxyl group of this compound could also act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone. This would result in the formation of a polymer chain with a (3-Isopropoxyphenyl)(phenyl)methoxy group at one end.

Incorporation into Polymeric Backbones for Tailored Properties

The incorporation of the bulky and somewhat rigid (3-Isopropoxyphenyl)(phenyl)methyl moiety into a polymer backbone would be expected to influence the polymer's physical properties. It could increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The isopropoxy group could also enhance the solubility of the polymer in organic solvents.

Furthermore, the aromatic rings provide sites for post-polymerization modification. For example, sulfonation of the phenyl rings could introduce ionic groups, leading to the formation of ionomers with interesting properties for applications in membranes or coatings.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of the Compound | Expected Impact on Properties |

| Polyesters | Monomer (after difunctionalization) | Increased Tg, altered solubility |

| Polyurethanes | Monomer (after conversion to diisocyanate) | Enhanced thermal stability |

| Polylactide | Initiator | Introduction of a bulky end-group |

| Functional Polymers | Precursor for post-polymerization modification | Introduction of specific functionalities (e.g., ionic groups) |

This compound Derived Ligands in Catalysis

The diarylmethane framework can be a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The strategic placement of coordinating groups on the aromatic rings can create a chiral environment around a metal center, enabling enantioselective transformations.

The synthesis of such ligands would typically involve the ortho-lithiation of one or both of the aromatic rings of a protected derivative of this compound, followed by quenching with an electrophile containing a donor atom such as phosphorus or nitrogen. For example, reaction with chlorodiphenylphosphine would introduce phosphine (B1218219) groups, which are widely used in transition metal catalysis.

The isopropoxy group, being in the meta position, could exert a steric and electronic influence on the catalytic pocket of a metal complex, potentially affecting the selectivity of the catalyzed reaction. Chiral, non-racemic versions of this compound would be particularly valuable for the synthesis of enantiomerically pure ligands.

Table 3: Potential Ligand Classes Derived from this compound

| Ligand Class | Synthetic Precursor | Potential Catalytic Applications |

| Phosphine Ligands | ortho-Lithiated derivative + Chlorodiphenylphosphine | Cross-coupling reactions, hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Functionalized derivative for imidazole ring formation | Metathesis, C-H activation |

| Amino-alcohol Ligands | Amination of an epoxide derivative | Asymmetric addition reactions |

Synthesis of Chiral Ligands from this compound

Enantiomerically pure diarylmethanols are valuable precursors for the synthesis of chiral ligands, which are crucial components in asymmetric catalysis. nih.gov The hydroxyl group of this compound can serve as a handle for the introduction of various coordinating groups, such as phosphines, amines, or other heteroatoms, to create bidentate or polydentate chiral ligands. The synthesis of such ligands generally involves the stereoselective preparation of the chiral diaryl- or diheteroarylmethanol, followed by functionalization. nih.gov

One common approach involves the asymmetric reduction of the corresponding diaryl ketone to obtain the chiral alcohol. Another strategy is the enantioselective addition of an aryl or heteroaryl group to an aldehyde. nih.gov Once the chiral this compound is obtained in high enantiomeric purity, it can be converted into a variety of ligand classes. For instance, reaction with chlorodiphenylphosphine in the presence of a base can yield a phosphine-type ligand, while conversion of the alcohol to an amine can lead to the synthesis of chiral amino-alcohol ligands. The isopropoxy group on one of the phenyl rings can also influence the steric and electronic properties of the resulting ligand, potentially fine-tuning its catalytic activity and selectivity.

Table 1: Representative Chiral Ligands Derived from Diarylmethanols

| Ligand Type | General Structure | Potential Coordinating Atoms |

| Phosphine-Ether | Ar(Ar')CH-O-P(R)₂ | O, P |

| Amino-Alcohol | Ar(Ar')CH-NR₂ | N, O (as alkoxide) |

| Diphosphine | Ar(Ar')CH-X-P(R)₂ (where X is a linker) | P, P |

This table presents generalized structures of chiral ligands that could potentially be synthesized from diarylmethanols like this compound.

Application of this compound-Derived Ligands in Asymmetric Catalysis

Chiral ligands derived from diarylmethanol scaffolds have been successfully employed in a variety of metal-catalyzed asymmetric reactions. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.

Ligands incorporating the this compound backbone could potentially be effective in reactions such as:

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral phosphine ligands are widely used for the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric Arylation: The enantioselective addition of aryl groups to aldehydes and imines can be catalyzed by transition metal complexes bearing chiral ligands. acs.orgrsc.org

Asymmetric C-H Functionalization: Recent advances have demonstrated the use of chiral ligands in transition-metal-catalyzed enantioselective C-H functionalization, a powerful tool for the synthesis of complex molecules.

The performance of these ligands in asymmetric catalysis is highly dependent on their steric and electronic properties. The isopropoxy group in the 3-position of the phenyl ring in this compound-derived ligands could play a significant role in modulating these properties, potentially leading to high levels of enantioselectivity in specific transformations.

Table 2: Potential Asymmetric Catalytic Applications for Ligands Derived from this compound

| Reaction Type | Catalyst System (Hypothetical) | Potential Product Class |

| Asymmetric Arylation of Aldehydes | [Rh(cod)Cl]₂ / Ligand | Chiral Diarylmethanols |

| Asymmetric Hydrogenation of Ketones | RuCl₂(Ligand)(dmf)₂ | Chiral Secondary Alcohols |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ / Ligand | Chiral Allylated Compounds |

This table illustrates hypothetical applications based on the known reactivity of similar chiral diarylmethanol-derived ligands.

This compound in Advanced Materials Science

The unique combination of aromatic and functional groups in this compound also suggests its potential as a building block for advanced materials with interesting electronic and optical properties.

Organic Electronic Materials Based on this compound Moieties

Organic electronic materials are carbon-based compounds that exhibit desirable electronic properties such as conductivity and are the foundation for technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org The performance of these materials is intrinsically linked to their molecular structure, which influences their packing in the solid state and their electronic energy levels (HOMO and LUMO).

The this compound moiety could be incorporated into larger conjugated systems, such as polymers or small molecules, to tailor their properties for specific electronic applications. The isopropoxy group can enhance solubility, which is crucial for solution-based processing of organic electronic devices. Furthermore, the non-planar structure of the diarylmethanol core could be utilized to control the intermolecular interactions and morphology of thin films, which are critical factors for device performance. By modifying the substituents on the phenyl rings, the electronic properties of the resulting materials can be fine-tuned.

Optoelectronic and Photochromic Applications Derived from this compound

Materials that interact with light are at the heart of optoelectronic devices. The study of the optoelectronic properties of organic molecules is essential for designing new materials for applications such as solar cells and photodetectors. nih.gov The incorporation of the this compound unit into conjugated molecules could influence their absorption and emission properties. Theoretical studies, such as those employing Density Functional Theory (DFT), can be used to predict the optoelectronic properties of new materials based on this scaffold. scispace.comresearchgate.net

Furthermore, diarylmethanol derivatives have been investigated as components of photochromic materials, which can reversibly change their color upon exposure to light. This property arises from a light-induced reversible transformation between two different chemical species with distinct absorption spectra. While specific photochromic behavior would depend on further functionalization, the diarylmethanol core provides a foundational structure that could be elaborated into novel photochromic systems.

Future Directions and Emerging Research Avenues for 3 Isopropoxyphenyl Phenyl Methanol

Development of Novel Synthetic Methodologies for (3-Isopropoxyphenyl)(phenyl)methanol

The synthesis of diarylmethanols is a well-established field, yet there remains scope for developing more efficient, selective, and sustainable methods applicable to asymmetrically substituted compounds like this compound. Future research will likely focus on catalytic and asymmetric approaches to produce enantiomerically pure forms of the compound, which are often crucial for biological applications. rsc.orgrsc.org

Key methodologies that could be adapted and optimized include:

Catalytic Aryl Transfer Reactions : The addition of aryl nucleophiles to aldehydes is a primary strategy for forming the diarylmethanol core. rsc.org Advanced catalytic systems that utilize organozinc or organoboron reagents are particularly promising. A nickel(II)-catalyzed addition of phenylboronic acid to 3-isopropoxybenzaldehyde (B1298940) represents a viable and practical synthetic route. benthamdirect.com Similarly, asymmetric aryl transfer reactions using chiral catalysts can provide access to specific enantiomers. rsc.orgsioc-journal.cn

One-Pot Procedures from Aryl Halides : To improve efficiency, one-pot syntheses starting from readily available aryl bromides are being developed. nih.gov Such a procedure for this compound could involve the in-situ generation of a phenylzinc reagent from phenyl bromide, followed by its catalyzed addition to 3-isopropoxybenzaldehyde. This approach avoids the isolation of sensitive organometallic intermediates. nih.gov

Modernized Friedel-Crafts Reactions : Traditional Friedel-Crafts reactions can be harsh, but newer methods offer milder conditions. researchgate.net The direct synthesis from substituted benzenes and chloroform, followed by catalyzed hydrolysis, presents an alternative pathway that could be explored for this target molecule. researchgate.net

Table 1: Potential Novel Synthetic Methodologies

| Methodology | Reagents | Catalyst Example | Potential Advantages |

|---|---|---|---|

| Nickel-Catalyzed Arylation | 3-Isopropoxybenzaldehyde, Phenylboronic Acid | NiCl₂(PPh₃)₂/IPr·HCl benthamdirect.com | Good yields, utilizes stable boronic acids. |

| Asymmetric Zinc-Addition | 3-Isopropoxybenzaldehyde, Diphenylzinc | Chiral Phosphoramide Ligands sioc-journal.cn | High enantioselectivity (up to 94% ee reported for similar systems). sioc-journal.cn |

Exploration of Unconventional Reactivity of this compound

The reactivity of this compound is primarily dictated by its hydroxyl group and two aromatic rings. While standard reactions like oxidation to the corresponding benzophenone (B1666685) or etherification are expected, future research could uncover more unconventional transformations.

The presence of both an electron-donating isopropoxy group and the bulky phenyl substituent may lead to unusual regio- and stereoselectivity in certain reactions. For instance, in cycloaddition reactions like the Diels-Alder reaction, the steric and electronic properties of the substituents could direct the approach of a dienophile in a non-traditional manner, similar to findings with other bulky aromatic systems. rsc.org The hydroxyl group can also act as a directing group in C-H activation reactions, enabling functionalization at specific ortho positions on either aromatic ring, a burgeoning field in synthetic chemistry.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform to utilize this compound as a functional building block. rsc.org The molecule's key features for self-assembly are its hydroxyl group, capable of forming strong hydrogen bonds, and its aromatic rings, which can participate in π-π stacking interactions.

Future research could explore its integration into:

Coordination-Driven Self-Assembly : By modifying the molecule to include donor atoms (e.g., converting the hydroxyl to a pyridyl ether), it could serve as a ligand for metal ions. This would enable the construction of discrete, well-defined structures like metallacycles and metallacages. oaepublish.com These structures have applications in catalysis, sensing, and drug delivery. oaepublish.com

Hydrogen-Bonded Networks : The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for the formation of chains, sheets, or more complex three-dimensional networks. The interplay between hydrogen bonding and π-stacking could lead to materials with interesting properties, such as gels or liquid crystals.

Host-Guest Systems : Larger supramolecular cages constructed from this molecule could encapsulate smaller guest molecules. nih.gov The isopropoxy group provides a lipophilic pocket, suggesting potential for selective binding of specific substrates.

The dynamics of these assemblies are crucial, as the lability of non-covalent bonds allows for "proofreading" and thermodynamic control, often leading to the spontaneous formation of complex, highly-ordered structures. nih.govnsf.gov

Table 2: Potential Supramolecular Roles

| Interaction Type | Functional Group(s) | Potential Architecture |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH) | 1D Chains, 2D Sheets, Helices |

| π-π Stacking | Phenyl & Isopropoxyphenyl Rings | Stacked Columns, Intercalated Layers |

Advanced Computational Predictions for this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules before engaging in extensive lab work. youtube.com For this compound, DFT can provide critical insights into its electronic structure, potential energy surfaces, and spectroscopic properties.

Emerging research avenues in this area include:

Reaction Mechanism Elucidation : Computational studies can map out the transition states and intermediates for the proposed synthetic routes, helping to optimize reaction conditions for higher yields and selectivity. nih.gov

Prediction of Spectroscopic Signatures : DFT can accurately predict NMR, IR, and UV-Vis spectra, which would aid in the characterization of the molecule and its derivatives.

Molecular Property Calculation : Key chemical descriptors that govern reactivity and intermolecular interactions can be calculated. This data is invaluable for designing applications in materials science and medicinal chemistry. nih.gov Deep learning-enhanced DFT models are poised to increase the accuracy of these predictions, bringing them closer to experimental measurements. youtube.com

Table 3: Computationally Predictable Parameters via DFT

| Parameter | Significance |

|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transition properties. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Bond Dissociation Energies | Predicts the stability of chemical bonds and likely fragmentation pathways. |

Synergistic Research Across Disciplines Utilizing this compound

The true potential of this compound lies in synergistic research that spans traditional scientific boundaries. The structural features of the molecule make it a candidate for interdisciplinary studies.

Medicinal Chemistry and Chemical Biology : Chiral diarylmethanols are privileged scaffolds in many biologically active compounds. rsc.orgrsc.org An interdisciplinary approach would involve the enantioselective synthesis of this compound, followed by biological screening against various targets (e.g., enzymes, receptors). Computational docking studies could guide this process by predicting binding affinities. nih.gov

Materials Science and Engineering : The self-assembly properties of the molecule could be harnessed to create novel "smart" materials. oaepublish.com For example, a supramolecular polymer based on this compound could exhibit stimuli-responsive behavior (e.g., changing viscosity or color in response to light, temperature, or a chemical analyte), which could be designed and predicted using a combination of synthetic chemistry and computational modeling.

Catalysis and Process Chemistry : The development of a highly efficient catalytic synthesis for this molecule could be a model system for sustainable chemical manufacturing. Research combining catalyst design, reaction engineering, and in-situ spectroscopic analysis could lead to scalable and environmentally friendly production methods for this class of compounds.

By integrating novel synthesis, reactivity studies, supramolecular design, and computational predictions, the scientific community can unlock the full potential of this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for (3-Isopropoxyphenyl)(phenyl)methanol, and how do reaction conditions influence yield?

Answer:

Common methods include:

- Grignard Reaction : Reacting 3-isopropoxyphenylmagnesium bromide with benzaldehyde, followed by acid quenching. This method offers high regioselectivity but requires anhydrous conditions .

- Reduction of Ketones : Catalytic hydrogenation or use of reducing agents (e.g., NaBH₄) on (3-isopropoxyphenyl)(phenyl)methanone. NaBH₄ is preferred for milder conditions, yielding >85% alcohol with minimal side products .

Key Considerations : Temperature control (0–25°C) and solvent polarity (THF or Et₂O for Grignard) critically impact reaction efficiency.

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatographic Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities; retention time ~12.3 min (USP protocols) .

- GC-MS : Helium carrier gas and a polar stationary phase (e.g., DB-WAX) achieve >98% purity verification .

- Spectroscopic Confirmation :

Advanced: How can enantioselective synthesis be optimized using biocatalysts?

Answer:

- Biocatalytic Reduction : Employ Leuconostoc pseudomesenteroides N13 or engineered E. coli expressing alcohol dehydrogenases. A recent study achieved 92% enantiomeric excess (ee) by optimizing:

- Statistical Modeling : Multi-response nonlinear programming (MRNLP) models can predict optimal bioreactor parameters (e.g., temperature, agitation rate) to maximize ee and yield .

Advanced: What strategies resolve contradictions in reported melting points or solubility data for this compound?

Answer:

- Reproducibility Checks : Validate experimental conditions (e.g., solvent purity, heating rate during mp determination). For example, discrepancies in mp (77–82°C) may arise from polymorphic forms .

- Cross-Validation : Use differential scanning calorimetry (DSC) to confirm thermal behavior and compare with literature data from authoritative sources (e.g., NIST) .

Advanced: How can researchers mitigate decomposition of this compound during functional group transformations?

Answer:

- Protective Group Strategies : Acetylation of the hydroxyl group using acetic anhydride/pyridine prevents oxidation during subsequent reactions (e.g., halogenation) .

- Inert Atmosphere : Conduct reactions under N₂/Ar to avoid oxidation. Catalytic amounts of BHT (butylated hydroxytoluene) can stabilize free radical-sensitive intermediates .

Advanced: Which analytical techniques best characterize structural isomers or regioisomers of this compound?

Answer:

- High-Resolution MS : Distinguish isomers via exact mass (e.g., [M+H]⁺ = 257.1544 for the target vs. 257.1538 for ortho-substituted analogs) .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals; NOE correlations between isopropoxy methyl and phenyl protons confirm substitution patterns .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential vapor release (flash point ~150°C) .

- Waste Disposal : Segregate alcohol-containing waste for incineration to avoid environmental contamination .

Advanced: How do electronic effects of the isopropoxy group influence the compound’s reactivity in nucleophilic substitutions?

Answer:

- Activation/Deactivation : The isopropoxy group’s electron-donating nature (+I effect) activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

- Directed Metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the benzylic position selectively, enabling functionalization .